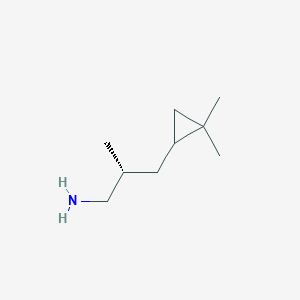

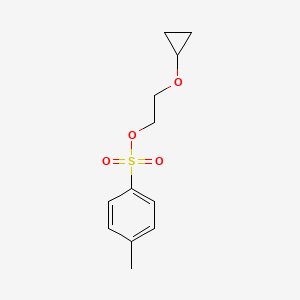

![molecular formula C17H17N3O4S2 B2502993 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole CAS No. 868217-24-7](/img/structure/B2502993.png)

2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of various imidazole derivatives, including those with sulfonyl groups, has been a subject of research due to their potential applications in medicinal chemistry and materials science. For instance, a series of N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles were synthesized and characterized using spectroscopic methods and density functional theory (DFT) calculations . Similarly, novel 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized from substituted 1,2-phenylenediamine, showing strong antiprotozoal activity . Another study reported the synthesis of nitroimidazole-containing derivatives by coupling 2-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylthio]ethanol with various benzoic acids, which were then tested for leishmanicidal activity .

Molecular Structure Analysis

The molecular structures of these synthesized compounds are crucial for understanding their properties and potential applications. The crystal structures of two 4-nitroimidazole derivatives were analyzed, revealing that they crystallize with two molecules in the asymmetric unit, with the nitro group's orientation relative to the imidazole plane being a significant feature . The title compounds in another study, containing a phenylsulfonyl group connected to a nitroimidazole or nitro-1,3-thiazole ring, showed different stabilizing interactions within their crystals .

Chemical Reactions Analysis

The reactivity of imidazole derivatives can lead to a variety of chemical transformations. For example, the reduction of 4(5)-nitroimidazole-5(4)-sulfonamide afforded various sulfonamide analogs, which were then subjected to further chemical reactions, although they did not show significant biological activity . Another study described a new synthetic approach for 4-substituted-5-nitroimidazoles, involving a radical anion reaction to afford a nitroimidazole with a trisubstituted ethylenic double bond .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The nonlinear optical (NLO) properties of benzimidazole-based compounds were investigated using DFT, revealing promising results for certain derivatives as NLO materials . The antiprotozoal activity of benzimidazole derivatives was attributed to their strong activity against various protozoa, with some compounds outperforming the standard drug metronidazole . The leishmanicidal evaluation of sulfanyl- and sulfonyl-tethered functionalized benzoate derivatives featuring a nitroimidazole moiety showed that certain compounds had efficient antileishmanial activity .

Scientific Research Applications

Anticholinesterase Intoxication Treatment

A study by Goff et al. (1991) explored quaternary salt derivatives of 2-[(hydroxyimino)methyl]-1-methylimidazole with various side chains, including nitro, sulfone, and amino substituents. These compounds showed significant activity in treating anticholinesterase intoxication, suggesting that derivatives of 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole could have similar therapeutic potential (Goff et al., 1991).

Leishmanicidal Activity

Rodriguez et al. (2020) synthesized a series of nitroimidazole‐containing derivatives, which were tested for in vitro activity against Leishmania. Their findings indicate that similar compounds, including the mentioned dihydroimidazole derivative, could be effective in treating Leishmanial infections (Rodriguez et al., 2020).

Potential Pesticidal Activity

Borys et al. (2012) reported the synthesis of tribromomethyl phenyl sulfone derivatives as potential pesticides. This suggests that 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole derivatives could also be explored for pesticidal applications (Borys et al., 2012).

Cardiotonic Drug Synthesis

The synthesis of similar compounds was explored by Lomov (2019) for the resynthesis of cardiotonic drugs like Sulmazole and Isomazole, indicating the potential use of the dihydroimidazole derivative in developing similar therapeutic agents (Lomov, 2019).

Antibacterial Properties

Bertolini et al. (1989) synthesized a sulfonamide compound showing good activity against various bacteria. This implies that derivatives of 2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole may also possess antibacterial properties (Bertolini et al., 1989).

properties

IUPAC Name |

2-[(2-methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4S2/c1-13-4-2-3-5-14(13)12-25-17-18-10-11-19(17)26(23,24)16-8-6-15(7-9-16)20(21)22/h2-9H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJUXDUDCRQUUBY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methylphenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

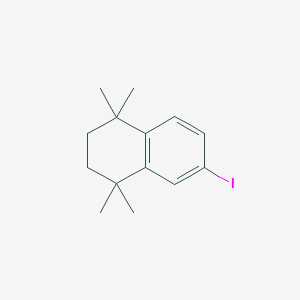

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

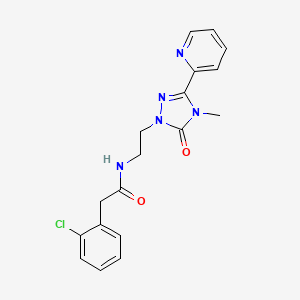

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![4-(tert-butyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2502924.png)

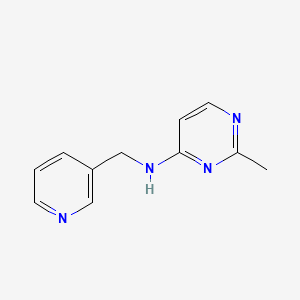

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)